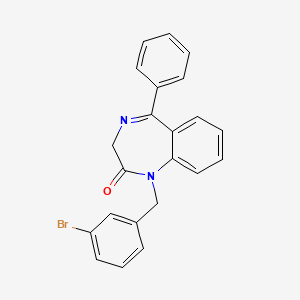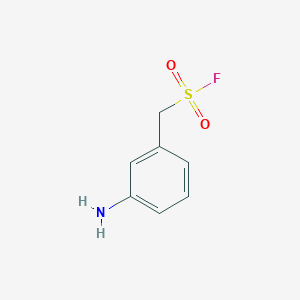
(3-Aminophenyl)methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminophenyl)methanesulfonyl fluoride: is a chemical compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a methanesulfonyl fluoride group. This compound is notable for its unique chemical properties and has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of (3-Aminophenyl)methanesulfonyl fluoride typically involves the following steps:
Starting Materials: : The synthesis begins with 3-aminophenol and methanesulfonyl chloride as the primary starting materials.
Reaction Conditions: : The reaction is carried out in an organic solvent such as dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Catalysts: : A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Purification: : The product is purified through recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
(3-Aminophenyl)methanesulfonyl fluoride: undergoes several types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group, resulting in 3-nitrophenylmethanesulfonyl fluoride .
Reduction: : The nitro group can be reduced to an amine, yielding 3-amino-3'-methanesulfonyl fluoride .
Substitution: : The sulfonyl fluoride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents: : Reagents such as sodium borohydride, lithium aluminum hydride, and various amines are commonly used in these reactions.
Major Products: : The major products formed from these reactions include 3-nitrophenylmethanesulfonyl fluoride , 3-amino-3'-methanesulfonyl fluoride , and various substituted derivatives.
Scientific Research Applications
(3-Aminophenyl)methanesulfonyl fluoride: has several scientific research applications, including:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: : The compound is employed as a chemical probe to study protein interactions and enzyme activities.
Industry: : The compound is utilized in the production of fluorescent probes and other functional materials for biomedical applications.
Mechanism of Action
The mechanism by which (3-Aminophenyl)methanesulfonyl fluoride exerts its effects involves the following:
Protease Inhibition: : The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic amino acid residues in proteases, leading to irreversible inhibition.
Molecular Targets: : The primary targets are serine, threonine, lysine, tyrosine, cysteine, and histidine residues in proteins.
Pathways Involved: : The inhibition of proteases disrupts various biological pathways, including those involved in protein degradation, signaling, and immune responses.
Comparison with Similar Compounds
(3-Aminophenyl)methanesulfonyl fluoride: is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: : Other compounds with similar structures include benzenesulfonic acid derivatives and fluorinated phenylmethanesulfonyl fluorides .
Uniqueness: : The presence of the amino group in This compound provides additional reactivity and versatility compared to its counterparts.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(3-aminophenyl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJCISFPCDZFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
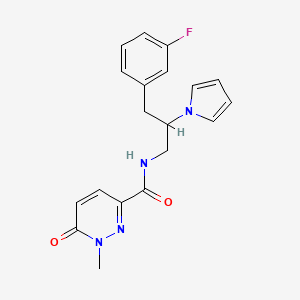
![(4-[(2-Fluorophenyl)methoxy]phenyl)methanol](/img/structure/B2882272.png)

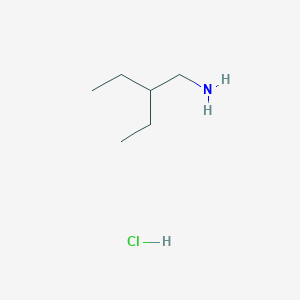
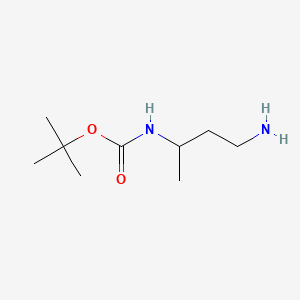
![Ethyl 5-[(dimethylcarbamoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2882280.png)
![(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2882282.png)

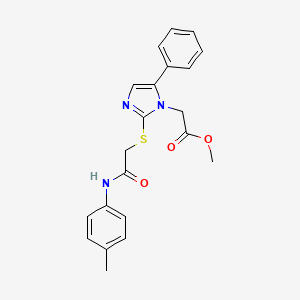
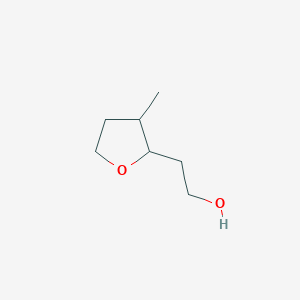
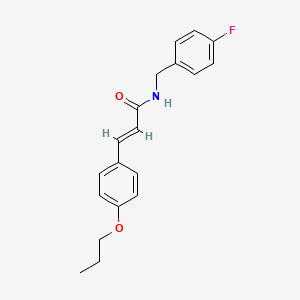
![Methyl (E)-4-[[(2R,3S)-1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2882288.png)
![2,5-dichloro-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2882289.png)
